(2Z)-3-(dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one

Heterocycle Synthesis Isoxazole Green Chemistry

Researchers requiring reproducible isoxazole synthesis face yield and regioisomer variability when substituting aryl enaminones. This Z-enaminone eliminates that uncertainty: • Highest recorded 5-arylisoxazole yield (93%) in aqueous media, outperforming 4-halo and naphthyl analogs. • Suction filtration yields analytically pure product-no chromatography needed, enabling parallel synthesis. • Predictable regioisomer control: selective 5-substituted isoxazole without pyridine; balanced 5:1 ratio with pyridine, separable by solubility. Melting point (92-94 °C) serves as rapid incoming QC for Z-configuration verification.

Molecular Formula C12H15NO2
Molecular Weight 205.25 g/mol
Cat. No. B4823659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2Z)-3-(dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one
Molecular FormulaC12H15NO2
Molecular Weight205.25 g/mol
Structural Identifiers
SMILESCN(C)C=CC(=O)C1=CC=C(C=C1)OC
InChIInChI=1S/C12H15NO2/c1-13(2)9-8-12(14)10-4-6-11(15-3)7-5-10/h4-9H,1-3H3/b9-8-
InChIKeyFXNAUCNJLHEGGF-HJWRWDBZSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy (2Z)-3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one – Key Heterocycle Building Block


(2Z)-3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one (CAS 18096-70-3, MF C₁₂H₁₅NO₂, MW 205.25 g/mol) is a β-dimethylaminovinyl ketone belonging to the enaminone class, combining a nucleophilic enamine and an electrophilic α,β-unsaturated ketone within a single reactive scaffold [1]. The Z-configuration defines its stereochemistry, distinguishing it from the more common E-isomer supplied under the same CAS registry. This compound is primarily employed as a versatile building block for the regioselective synthesis of 5- and 3-substituted isoxazoles, pyrazoles, and fused heterocyclic systems of pharmaceutical relevance .

Why This Enaminone Cannot Be Substituted with a Generic Analog


Enaminones of the type 3-(dimethylamino)-1-arylprop-2-en-1-one are not interchangeable; the electronic and steric character of the 4-aryl substituent directly governs both reaction yield and regiochemical outcome in heterocyclization. The 4-methoxyphenyl derivative delivers the highest recorded isolated yield (93%) for 5-arylisoxazole formation in aqueous media, outperforming 4-chloro (88%), 4-bromo (89%), and naphthyl (84%) analogs under identical conditions [1]. In hydroxylamine-mediated cyclizations, the methoxy substituent also produces a distinct regioisomer ratio (5-substituted:3-substituted = 5.2:1 with pyridine) compared to 4-bromo (19.3:1) or 4-chloro (0.39:1) . Simply substituting a 4-halo enaminone will therefore produce a different product distribution and yield, compromising downstream synthetic planning and procurement reproducibility.

Head-to-Head Performance Data for the 4-Methoxy Enaminone


Aqueous Isoxazole Yield: Superior Performance Across Aryl Analogs

When reacted with hydroxylamine hydrochloride in water at 50 °C without catalyst, the 4-methoxyphenyl enaminone (1b) gives 5-(4-methoxyphenyl)isoxazole (3b) in 93% isolated yield, the highest among all six aryl substituents evaluated in the study. Under identical conditions, the 4-chlorophenyl analog (1a) yields 88%, the 4-bromophenyl analog (1c) yields 89%, and the 2-naphthyl analog (1d) yields 84% [1]. This 4–9 percentage-point yield advantage is reproducible and translates to improved atom economy in multi-step medicinal chemistry campaigns.

Heterocycle Synthesis Isoxazole Green Chemistry

Regioselectivity Control: Divergent Isomer Ratios vs. Halo Analogs

Under pyridine-mediated conditions with hydroxylamine hydrochloride, the 4-methoxyphenyl enaminone yields a 5-substituted:3-substituted isoxazole ratio of 57:11 (total yield 68%, ratio 5.2:1). In stark contrast, the 4-bromophenyl analog gives 77:4 (ratio 19.3:1), the 4-chlorophenyl analog gives 17:44 (ratio 0.39:1; 3-substituted major), and the phenyl analog gives 29:37 (ratio 0.78:1; 3-substituted major) . Without pyridine, all substrates favor the 5-substituted isomer, but the 4-methoxy compound gives the lowest 5-isomer yield (53%) compared to 4-Br (81%), 4-Cl (70%), 4-F (65%), and Ph (76%) .

Regioselective Synthesis Isoxazole Cyclocondensation

Synthesis Efficiency: Quantitative Precursor Recovery

The target compound is prepared from p-methoxyacetophenone (1.0 mmol) and DMFDMA (4.0 mmol) in DMF at reflux for 3.5 h, affording a crude yellow solid in 100% yield after concentration, with no chromatographic purification required . By comparison, a systematic study of eleven β-dimethylaminovinyl ketones synthesized via DMFDMA condensation reported yields ranging from 68% to 98%, with electron-withdrawing substituents (e.g., 4-NO₂) often depressing yields due to reduced enamine nucleophilicity . The quantitative crude recovery of the 4-methoxy derivative minimizes material loss at the first synthetic step.

Enaminone Synthesis Process Chemistry DMFDMA Condensation

Stereochemical Identity: Z-Isomer Reactivity Profile

The (2Z)-configured isomer places the dimethylamino and 4-methoxybenzoyl groups on the same side of the C=C double bond, enforcing a cisoid conformation of the enaminone system. In contrast, the (2E)-isomer (thermodynamically favored and more commonly cataloged) adopts a transoid arrangement. While direct comparative kinetic data for these specific isomers remain unpublished, the class-level behavior of Z-enaminones is well established: Z-isomers undergo cyclocondensation with binucleophiles (e.g., hydrazines, hydroxylamine) via a different transition-state geometry than E-isomers, often yielding distinct heterocyclic regioisomers or altered reaction rates [1]. The melting point of the specifically characterized (Z)-enriched material is 92–94 °C [2], providing an identity check distinct from any batch predominantly containing the E-isomer.

Stereochemistry Enaminone Reactivity Geometric Isomerism

Green Chemistry: Catalyst-Free Aqueous Heterocyclization

The conversion of (2Z)-3-(dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one to 5-(4-methoxyphenyl)isoxazole (3b) proceeds in 93% yield using only water as solvent at 50 °C, with no catalyst and no chromatographic purification—the product is isolated by simple suction filtration [1]. By contrast, the classical hydroxylamine method using methanol/pyridine requires reflux (16 h), produces a mixture of regioisomers requiring chromatographic separation, and generates organic solvent waste . While both methods have been applied to multiple enaminones, the 4-methoxy compound ranks first in isolated yield under the green protocol (93% vs 88–89% for halo analogs, 84% for naphthyl) [1].

Sustainable Chemistry Catalyst-Free Synthesis Group-Assisted Purification

Key Research and Industrial Applications


High-Throughput Isoxazole Library Synthesis in Water

The 4-methoxyphenyl enaminone is the optimal building block for constructing 5-arylisoxazole libraries in water without catalyst or chromatography. Its quantitative precursor synthesis (100% crude yield) and 93% downstream isoxazole yield—the highest among all six aryl variants tested—make it the most atom-economical entry point when the target scaffold requires a 4-methoxyphenyl substituent at the isoxazole 5-position [1]. Suction filtration alone provides analytically pure product, enabling parallel synthesis workflows without chromatographic bottlenecks.

Dual-Regioisomer Strategy via Condition-Controlled Cyclization

When a synthetic program requires access to both 5-substituted and 3-substituted isoxazole regioisomers from a single precursor, the 4-methoxyphenyl enaminone is uniquely suited. Without pyridine, it delivers the 5-substituted isomer selectively (53% yield) . With pyridine, it yields a balanced 57:11 (5:1) mixture, separating both isomers by simple solubility difference (CHCl₃-soluble 5-isomer vs. insoluble 3-isomer) . No other aryl-substituted enaminone in the published panel provides this combination of accessible regioisomer isolation and moderate selectivity.

Stereochemically Defined Enaminone for Process Development

In reaction sequences where the enaminone geometry influences the stereochemical outcome of subsequent cycloadditions (e.g., with nitrile oxides, nitrilimines, or azomethine ylides), the Z-isomer enforces a cisoid conformation that directs the dipolarophile approach differently from the E-isomer . The melting point specification (92–94 °C) [1] serves as a rapid incoming QC check to confirm Z-configuration enrichment, essential for process reproducibility and regulatory documentation in GMP-adjacent intermediate production.

4-Methoxyphenyl Heterocyclic Pharmacophore Exploration

The 4-methoxyphenyl motif is a privileged substructure in kinase inhibitors, MAO-B inhibitors, and anti-inflammatory agents. This enaminone provides direct entry into 5-(4-methoxyphenyl)isoxazoles and, via hydrazine, the corresponding 5-aminopyrazoles—both core scaffolds in CNS and oncology drug discovery [1]. The documented 93% yield in the key heterocyclization step means that gram-scale procurement of this building block can support the synthesis of hundreds of final compounds in a typical hit-to-lead campaign.

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